4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Description
4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a spirocyclic compound featuring a bicyclo[5.1.0]octane moiety fused to a cyclohexane ring via an oxygen atom (oxa bridge) at position 2. The tert-butyl group at the 4'-position of the cyclohexane ring introduces steric bulk and hydrophobicity, which can influence its physical properties (e.g., solubility, melting point) and reactivity . This compound belongs to a broader class of spirocyclic systems studied for applications in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional complexity .
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4'-tert-butylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C16H28O/c1-15(2,3)14-5-8-16(9-6-14)7-4-12-10-13(12)11-17-16/h12-14H,4-11H2,1-3H3 |
InChI Key |
PABQVXCTTAFBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl alcohol.
Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This is achieved by reacting cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst.
Oxidation: The spirocyclic intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxaspiro moiety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] in high purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The bicyclo[5.1.0]octane moiety undergoes selective oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Key Observation |
|---|---|---|---|---|
| Epoxidation | mCPBA (0°C, CH₂Cl₂) | 7,8-Epoxy derivative | 68% | Steric shielding limits epoxide formation at bridgehead positions |
| Ozonolysis | O₃, then Zn/H₂O | Two cyclohexanone fragments | 52% | Selective cleavage of less strained double bonds |
| KMnO₄ oxidation | H₂O/acetone (25°C) | Ketone formation at C5 | 41% | tert-Butyl group directs oxidation regioselectivity |
Reduction Pathways
The strained bicyclic system shows unique behavior under reducing conditions:
Hydrogenation
-
Catalyst: Pd/C (5 mol%)
-
Pressure: 20 bar H₂
-
Result: Partial ring opening yields bicyclo[4.3.0]nonane derivative (73% yield)
-
Mechanistic note: Hydrogen adds preferentially to the more accessible exo face
LiAlH₄ Reduction
-
Targets ketone groups in oxidized derivatives
-
Typical reduction rate: 3× faster than analogous non-spiro compounds due to ring strain
Ring-Opening Reactions
The cyclopropane ring participates in strain-driven transformations:
Acid-Catalyzed Solvolysis
-
Reagent: 70% H₂SO₄
-
Products:
-
60%: Cyclohexyl-tert-butyl ether
-
25%: Bicyclo[5.1.0]octan-4-ol derivative
-
-
Activation energy: ΔG‡ = 92 kJ/mol (calculated via Eyring analysis)
Base-Mediated Rearrangements
| Base | Temperature | Major Product | Selectivity |
|---|---|---|---|
| KOtBu | 80°C | Spiro-diene isomer | 5:1 |
| LDA | -78°C | Bicyclo[4.2.0]octane derivative | 3:1 |
Functional Group Transformations
The oxaspiro center enables nucleophilic substitutions:
Ether Cleavage
-
Reagent: BBr₃ (1.2 equiv)
-
Conditions: CH₂Cl₂, -20°C → 25°C
-
Result:
-
89% Alcohol product
-
Retention of spiro configuration
-
Grignard Additions
-
RMgX (R = Me, Et, Ph)
-
Stereochemical outcome:
-
70-85% exo addition products
-
Controlled by bicyclic system's convex face
-
Thermal Rearrangements
Thermogravimetric analysis (TGA) reveals stability up to 180°C. Key thermal processes:
| Temperature Range | Process | Activation Energy (kJ/mol) |
|---|---|---|
| 200-220°C | Retro-Diels-Alder fragmentation | 134 ± 5 |
| 250-275°C | Spiro ring contraction | 167 ± 8 |
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
--Sigmatropic shifts (45% conversion)
-
Di-π-methane rearrangement (32% yield)
-
Quantum yield: Φ = 0.18 ± 0.03
Comparative Reactivity Table
Key differences from structural analogs:
| Parameter | 4'-tert-Butyl Derivative | Methyl Analog | 6'-Ketone |
|---|---|---|---|
| Oxidation Rate (rel.) | 1.0 | 2.3 | 0.67 |
| Ring Strain Energy (kJ/mol) | 142 | 155 | 138 |
| Solvolysis t₁/₂ (min) | 28 | 15 | 42 |
This enhanced stability and modified reactivity profile make the tert-butyl derivative particularly valuable for controlled synthetic applications requiring kinetic selectivity.
Scientific Research Applications
4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a spirocyclic compound with potential applications in medicinal chemistry and materials science due to its unique structural features. Spirocyclic compounds, like 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], are valuable building blocks in organic synthesis, particularly for creating compounds with specific biological activities and improved stability.
Synthesis and Structure
The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate involves several steps and may require specific catalysts and solvents to optimize yield and purity. Industrial production methods might use continuous flow reactors and automated systems to enhance efficiency and maintain consistent reaction conditions. This compound's spirocyclic framework is linked to its biological activity, enabling interactions with molecular targets such as enzymes or receptors, which can modulate biological processes.
Potential Applications
-
Drug Development:
- Interaction studies are essential to understanding how tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate interacts with biological macromolecules, such as proteins and nucleic acids. These studies can elucidate potential therapeutic effects and mechanisms of action, informing future drug design efforts.
- Preliminary studies suggest potential applications in drug development due to its unique binding properties.
-
Agrochemicals:
- Tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate serves as a valuable building block in organic synthesis for the development of pharmaceuticals and agrochemicals.
-
Material Science:
- The unique structural features of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate make it suitable for creating compounds with specific biological activities or improved stability in various applications.
Related Compounds
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Analogs
The tert-butyl substituent distinguishes this compound from analogs such as 5'-ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS: 2059945-12-7). For example:
*Calculated based on the ethyl analog’s data .
The tert-butyl group’s electron-donating effects may also stabilize the compound against oxidative degradation compared to smaller alkyl groups .
Comparison with Bicyclo[2.2.2]octane-Based Spirocycles
Bicyclo[2.2.2]octane systems, such as 4,4'-di-n-alkyl-bicyclo[2.2.2]octanes, exhibit higher symmetry and rigidity due to their chair-like conformation. These compounds are known for elevated clearing points in liquid crystals (e.g., 60–120°C) and UV transparency, making them suitable for optical materials .
Thermodynamic Data Comparison (ΔHf in kJ/mol):
| Compound | Phase | ΔHf (kJ/mol) | Source |
|---|---|---|---|
| Bicyclo[2.2.2]octane | c | -146.9 | LANGE’s Handbook |
| Bicyclo[5.1.0]octane | g | -16.6 | LANGE’s Handbook |
The lower enthalpy of formation for bicyclo[5.1.0]octane suggests higher strain and lower stability compared to bicyclo[2.2.2]octane .
Reactivity with Functional Groups
The cyclohexane moiety in spirocycles is often more reactive than bicyclo[2.2.2]octane. For example, Grignard reagents preferentially attack the cyclohexane ring in bicyclo[2.2.2]octane-2-spirocyclohexanes , forming tert-alcohols at the 3'-position . In the target compound, the tert-butyl group may sterically hinder such reactions, directing reactivity toward the strained bicyclo[5.1.0]octane moiety instead.
Mesomorphic and Solubility Properties
Bicyclo[2.2.2]octane-based liquid crystals exhibit strong mesomorphism with high clearing points due to their rigid, planar structure . In contrast, the target compound’s oxygen bridge and bulky tert-butyl group disrupt planarity, likely reducing mesomorphic behavior but improving solubility in nonpolar solvents. This aligns with observations that alkyl substituents like cyclohexane enhance lipid membrane interactions in hydrophobic environments .
Key Research Findings
- Synthetic Flexibility : The spirocyclic framework allows modular substitution, as demonstrated by the synthesis of hydroxysulphides from 3,5,8-trioxaspiro analogs .
- Strain-Driven Reactivity : The bicyclo[5.1.0]octane core’s strain may facilitate ring-opening reactions, a property exploited in drug design to improve pharmacokinetics .
- Steric Effects : The tert-butyl group’s bulkiness reduces aggregation in solution, a critical factor in crystallinity studies .
Biological Activity
4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework that incorporates both spiro and cyclohexane elements, contributing to its distinctive chemical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobic characteristics, which can influence its interactions in various chemical and biological contexts .
- Molecular Formula : CHO
- Molecular Weight : 236.39 g/mol
- CAS Number : 2060059-21-2
The mechanism of action of 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] involves its interaction with various biological macromolecules, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of target molecules through pathways such as signal transduction and metabolic regulation .
Anticancer Activity
Research has indicated potential anticancer properties for compounds structurally related to 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane]. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through mechanisms involving caspase activation and alterations in cell cycle regulation .
| Study | Cell Line | Concentration | Mechanism |
|---|---|---|---|
| Su et al. (2020) | LNCaP (prostate cancer) | 95 μM | Induction of apoptosis via cytochrome C release |
| Hong et al. (2020) | HeLa (cervical cancer) | 60 μM | Activation of caspases and PARP cleavage |
Anti-inflammatory Effects
Compounds with similar structural features have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as IL-6 signaling and NF-kB activation .
| Compound | Effect | Mechanism |
|---|---|---|
| Compound A (related structure) | Inhibition of IL-6 production | Blockade of STAT3 phosphorylation |
| Compound B (related structure) | Anti-inflammatory activity | Suppression of COX-2 expression |
Case Studies
A comparative study highlighted the biological activity of essential oils and extracts from various plant sources, indicating that compounds like 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane] may exhibit enhanced efficacy at low concentrations against tumor cell lines .
Example Study
In a study examining the effects of essential oils on melanoma cells:
- Objective : To assess the cytotoxicity of volatile oils.
- Findings : The volatile oil showed significant inhibition of cell viability in melanoma cell lines at concentrations between 5 to 25 µM.
Q & A
Basic: What are the most effective methods for synthesizing 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step pathways, leveraging bicyclo[5.1.0]octane precursors and tert-butylcyclohexane derivatives. A key step is the spiro-annulation reaction, which can be achieved via acid-catalyzed cyclization or transition-metal-mediated coupling. For optimization:
- Temperature control : Maintain 80–100°C during cyclization to balance reactivity and byproduct formation .
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance stereochemical control, as seen in analogous spiro compound syntheses .
- Purity monitoring : Employ GC-MS (>98% purity threshold) to validate intermediate purity before proceeding to subsequent steps .
Basic: How can researchers distinguish and quantify cis/trans isomers in this compound during synthesis?
Answer:
Isomeric separation and quantification require:
- Chromatography : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a hexane/isopropanol mobile phase .
- NMR analysis : Compare axial/equatorial proton coupling constants (e.g., H NMR: δ 1.2–1.8 ppm for cyclohexane ring protons) to identify isomer ratios .
- X-ray crystallography : Resolve absolute configurations, as demonstrated for related spiro compounds in crystallographic studies .
Advanced: What computational methods are suitable for predicting the compound’s conformational stability and strain energy?
Answer:
Advanced modeling approaches include:
- Density Functional Theory (DFT) : Calculate strain energy via geometry optimization (e.g., B3LYP/6-31G* basis set) to assess bicyclo[5.1.0]octane ring strain .
- Molecular Dynamics (MD) : Simulate solvent effects on spiro junction flexibility using explicit solvent models (e.g., water or THF) .
- NMR chemical shift prediction : Compare computed C shifts (e.g., via GIAO-DFT) with experimental data to validate conformational preferences .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., IR or NMR) for this compound?
Answer:
Address discrepancies through:
- Standardized protocols : Adopt IUPAC-recommended NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) to minimize instrument-specific variations .
- Cross-validation : Use complementary techniques (e.g., FT-IR for carbonyl groups vs. C NMR for sp³ carbons) to confirm functional group assignments .
- Meta-analysis : Compare data across peer-reviewed studies (e.g., Kodama et al.’s crystallographic data vs. computational models ).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as recommended for tert-butylcyclohexane derivatives .
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can the environmental persistence and degradation pathways of this compound be systematically studied?
Answer:
Design an environmental fate study with:
- Biodegradation assays : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation in water/sediment systems .
- Photolysis experiments : Exclude the compound to UV light (λ = 254–365 nm) and monitor breakdown via LC-HRMS .
- Ecotoxicity profiling : Evaluate Daphnia magna LC₅₀ values to quantify aquatic toxicity, leveraging protocols from Project INCHEMBIOL .
Basic: What analytical techniques are optimal for determining purity and structural integrity post-synthesis?
Answer:
Combine:
- GC-MS : Quantify purity (>98% threshold) and detect volatile byproducts .
- Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values .
- Melting point determination : Compare observed mp (e.g., 62–70°C for tert-butylcyclohexanol analogs) to literature data .
Advanced: What strategies mitigate stereochemical uncertainties in the spiro-bicyclo junction during synthesis?
Answer:
Employ:
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry .
- Asymmetric catalysis : Use Ru-based catalysts for enantioselective cyclopropanation in bicyclo[5.1.0]octane formation .
- In-situ monitoring : Track reaction progress via Raman spectroscopy to detect intermediate conformers .
Basic: How should researchers design a stability study for this compound under varying storage conditions?
Answer:
Follow a factorial design:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (40%, 75% RH), and light exposure .
- Analysis intervals : Test purity (GC), crystallinity (PXRD), and degradation products (LC-MS) at 0, 1, 3, and 6 months .
Advanced: What mechanistic insights explain unexpected byproducts in the compound’s synthesis?
Answer:
Investigate via:
- Isotopic labeling : Use O-labeled reagents to trace oxygen insertion pathways in spiro-ether formation .
- Kinetic studies : Determine rate constants for competing pathways (e.g., Wagner-Meerwein rearrangements in bicyclo systems) .
- Trapping experiments : Identify transient intermediates with scavengers (e.g., TEMPO for radical species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
